molecular formula C14H10F2O2 B1345534 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone CAS No. 53458-16-5

1,2-Bis(4-fluorophenyl)-2-hydroxyethanone

Cat. No.: B1345534
CAS No.: 53458-16-5
M. Wt: 248.22 g/mol
InChI Key: VGZHWXAFILGMSR-UHFFFAOYSA-N
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Description

1,2-Bis(4-fluorophenyl)-2-hydroxyethanone is an organic compound characterized by the presence of two 4-fluorophenyl groups attached to a hydroxyethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with a suitable ketone under basic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atoms on the phenyl rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 1,2-Bis(4-fluorophenyl)-2-oxoethanone or corresponding carboxylic acids.

    Reduction: Formation of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Bis(4-fluorophenyl)-2-hydroxyethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

    1,2-Bis(4-chlorophenyl)-2-hydroxyethanone: Similar structure but with chlorine atoms instead of fluorine.

    1,2-Bis(4-bromophenyl)-2-hydroxyethanone: Bromine atoms replace the fluorine atoms.

    1,2-Bis(4-methylphenyl)-2-hydroxyethanone: Methyl groups instead of fluorine atoms.

Uniqueness: 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the lipophilicity and metabolic stability of organic compounds, making this compound particularly interesting for pharmaceutical research.

Properties

IUPAC Name

1,2-bis(4-fluorophenyl)-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZHWXAFILGMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)C2=CC=C(C=C2)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10968142
Record name 1,2-Bis(4-fluorophenyl)-2-hydroxyethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53458-16-5
Record name 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53458-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(4-fluorophenyl)-2-hydroxyethan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053458165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Bis(4-fluorophenyl)-2-hydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-bis(4-fluorophenyl)-2-hydroxyethan-1-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.224
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Synthesis routes and methods

Procedure details

A mixture of potassium cyanide (2.0 g, 31 mmol), 4-fluorobenzaldehyde, 96% ethanol (30 ml) and water (30 ml) was heated at reflux for 0.5 h and then kept at 5° C. for 72 h. The precipitated compound was collected and recrystallised from ethanol/water to give 20 g of 2-hydroxy-1,2-bis(4-fluorophenyl)ethanone.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the MDI-β-CD-modified COF@SiO2 core–shell composite a promising chiral stationary phase for separating the enantiomers of 1,2-bis(4-fluorophenyl)-2-hydroxyethanone?

A1: The MDI-β-CD-modified COF@SiO2 core-shell composite offers several advantages as a CSP. [] Firstly, the covalent organic framework (COF) provides high porosity and regular pore sizes, ideal for chromatographic separation. [] Secondly, the β-cyclodextrin (β-CD) modification introduces chiral selectivity, enabling the separation of enantiomers like this compound. [] Thirdly, the core-shell structure with SiO2 improves the mechanical stability and column efficiency, resulting in lower backpressure and better reproducibility. [] The research demonstrates its superior performance compared to commercial columns and highlights its potential for broader applications in enantioseparation. []

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